4-Cyanobenzo[d]oxazole-2-sulfonamide
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Overview
Description
4-Cyanobenzo[d]oxazole-2-sulfonamide is a heterocyclic compound that belongs to the benzoxazole family This compound is characterized by the presence of a cyano group (-CN) and a sulfonamide group (-SO2NH2) attached to the benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanobenzo[d]oxazole-2-sulfonamide typically involves the cyclization of 2-aminophenol with appropriate reagents. One common method includes the reaction of 2-aminophenol with potassium hydroxide, followed by the addition of carbon disulfide to form benzo[d]oxazole-2-thiol. This intermediate can then be further reacted with cyanogen bromide to introduce the cyano group, and subsequently with sulfonamide reagents to form the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Cyanobenzo[d]oxazole-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Cyanobenzo[d]oxazole-2-sulfonamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer activity, particularly against human colorectal carcinoma cell lines.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-Cyanobenzo[d]oxazole-2-sulfonamide involves its interaction with various molecular targets. The compound’s benzoxazole ring can engage in π-π stacking or π-cation interactions with biological molecules, while the sulfonamide group can form hydrogen bonds. These interactions can disrupt the function of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Cyanobenzo[d]oxazole-2-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonamide group.
Benzo[d]oxazole-2-thiol: Lacks the cyano and sulfonamide groups but shares the benzoxazole core.
Uniqueness
4-Cyanobenzo[d]oxazole-2-sulfonamide is unique due to the presence of both the cyano and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H5N3O3S |
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Molecular Weight |
223.21 g/mol |
IUPAC Name |
4-cyano-1,3-benzoxazole-2-sulfonamide |
InChI |
InChI=1S/C8H5N3O3S/c9-4-5-2-1-3-6-7(5)11-8(14-6)15(10,12)13/h1-3H,(H2,10,12,13) |
InChI Key |
WKILWESTERTWOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)S(=O)(=O)N)C#N |
Origin of Product |
United States |
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